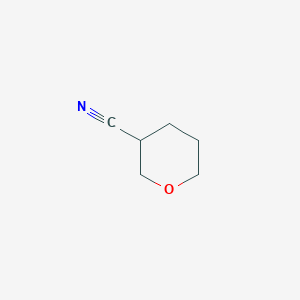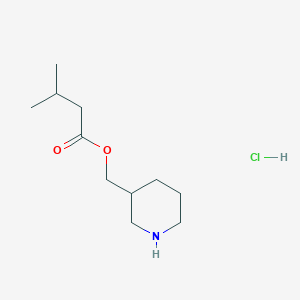![molecular formula C12H18ClNO2 B1397396 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220037-46-6](/img/structure/B1397396.png)
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and pyrrolidine.
Reaction: The 3-methoxyphenol is reacted with formaldehyde to form 3-(3-methoxyphenoxy)methanol.
Cyclization: The intermediate is then reacted with pyrrolidine under acidic conditions to form 3-[(3-Methoxyphenoxy)methyl]pyrrolidine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: 3-[(3-Hydroxyphenoxy)methyl]pyrrolidine hydrochloride.
Reduction: 3-[(3-Hydroxyphenoxy)methyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds such as:
3-[(3-Hydroxyphenoxy)methyl]pyrrolidine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride: Contains a chlorine atom instead of a methoxy group.
3-[(3-Methylphenoxy)methyl]pyrrolidine hydrochloride: Has a methyl group in place of the methoxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activity, highlighting the unique characteristics of this compound.
Propiedades
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(7-11)15-9-10-5-6-13-8-10;/h2-4,7,10,13H,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSIPGEMUNRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)


![Boc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1397320.png)

![Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397323.png)
![3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397325.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397326.png)



![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)


